2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-2-24-13-6-4-3-5-12(13)19-15(23)10-25-16-18-7-11(9-21)20(16)8-14(17)22/h3-7,21H,2,8-10H2,1H3,(H2,17,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFNQWRBEZKMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials might include imidazole derivatives, ethoxyphenyl acetamide, and other reagents that facilitate the formation of the thioether and amide bonds. Common reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it may be used to study enzyme interactions, particularly those involving imidazole-containing compounds. It could also serve as a ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring might interact with metal ions or enzymes, while the amide and thioether groups could participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and related imidazole-acetamide derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle and Substitution Patterns: The target compound’s 1H-imidazole core differs from benzimidazole () or thiazole derivatives (), which may alter binding specificity.
Aromatic/Functional Group Modifications: The 2-ethoxyphenyl group (target) provides moderate lipophilicity compared to 2-chlorophenyl () or 4-fluorophenyl () analogs, balancing solubility and membrane permeability. Carbamoylmethyl (target) and dimethylaminoethyl () groups introduce hydrogen-bonding or basicity, respectively, influencing target engagement .
Synthetic Approaches :
- The target compound’s synthesis likely parallels and , involving nucleophilic substitution for sulfanyl bridge formation under basic conditions (e.g., tBuOK/DMF) .
- Unlike ’s multi-step sulfinyl/sulfonyl functionalization, the target compound’s synthesis is simpler, avoiding oxidation steps .
Biological Implications: The absence of nitro groups (cf. ) may reduce genotoxic risks, while the hydroxymethyl group could facilitate prodrug strategies .
Biological Activity
The compound 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule belonging to the class of imidazole derivatives. Its structure includes an imidazole ring, a sulfanyl group, and various aromatic substituents, which contribute to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Imidazole Ring : The imidazole core can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
- Introduction of Functional Groups :
- The carbamoylmethyl group is introduced via nucleophilic substitution.
- The hydroxymethyl group is added through controlled oxidation.
- The sulfanyl group is attached to the imidazole ring.
- Finally, the N-(2-ethoxyphenyl)acetamide group is linked.
Optimizing these steps is crucial for achieving high yields and purity, with purification techniques such as recrystallization and chromatography commonly employed .
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating significant potential in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity against several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study reported that derivatives similar to this compound demonstrated IC50 values ranging from 4 to 17 μM against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It is believed that the mechanism of action involves the inhibition of specific enzymes or receptors associated with inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
The proposed mechanism of action for this compound includes:
- Interaction with Enzymes/Receptors : The imidazole ring may interact with various enzymes or receptors, potentially inhibiting their activity.
- Hydrogen Bond Formation : The carbamoylmethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
These findings highlight the compound's potential as a therapeutic agent in oncology and inflammatory diseases.
Q & A
Q. Data Contradiction Analysis :
- Cross-validate results using independent techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Adjust buffer conditions (pH, ionic strength) to account for variability in reported activities .
Advanced: What strategies optimize structure-activity relationships (SAR) for target modulation?
Methodological Answer:
Q. Table 1: SAR Findings from Analogous Compounds
| Substituent Modification | Biological Activity Change | Reference |
|---|---|---|
| Hydroxymethyl → Methyl | ↓ Anticancer activity | |
| Ethoxy → Nitro | ↑ Enzyme inhibition potency |
Advanced: How to evaluate metabolic stability in preclinical models?
Methodological Answer:
- In vitro assays :
- In vivo pharmacokinetics : Administer orally to rodents; measure plasma half-life (t₁/₂) and bioavailability (AUC₀–24h) .
Basic: What purification methods ensure high yield and purity?
Q. Methodological Answer :
- Recrystallization : Use ethanol/water (7:3) to isolate the final compound with >95% purity .
- Flash chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for intermediates .
Advanced: What computational methods aid in target identification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
